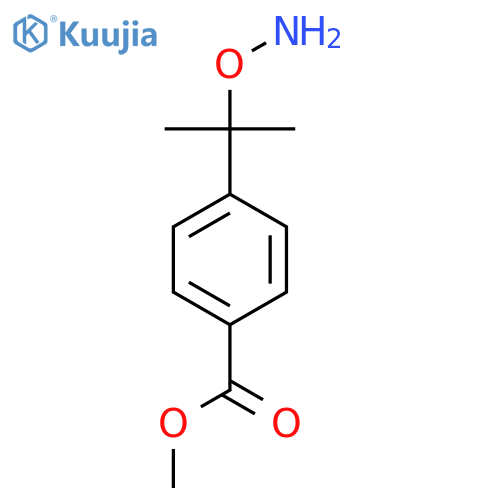

Cas no 2228205-14-7 (methyl 4-2-(aminooxy)propan-2-ylbenzoate)

methyl 4-2-(aminooxy)propan-2-ylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-2-(aminooxy)propan-2-ylbenzoate

- 2228205-14-7

- EN300-1820462

- methyl 4-[2-(aminooxy)propan-2-yl]benzoate

-

- インチ: 1S/C11H15NO3/c1-11(2,15-12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3

- InChIKey: ZKDGVBWDQVDBPX-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C1C=CC(C(=O)OC)=CC=1)N

計算された属性

- せいみつぶんしりょう: 209.10519334g/mol

- どういたいしつりょう: 209.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

methyl 4-2-(aminooxy)propan-2-ylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1820462-0.5g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1820462-2.5g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1820462-0.25g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1820462-0.05g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1820462-10.0g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1820462-5g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1820462-10g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1820462-5.0g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1820462-0.1g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1820462-1.0g |

methyl 4-[2-(aminooxy)propan-2-yl]benzoate |

2228205-14-7 | 1g |

$1172.0 | 2023-06-01 |

methyl 4-2-(aminooxy)propan-2-ylbenzoate 関連文献

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

methyl 4-2-(aminooxy)propan-2-ylbenzoateに関する追加情報

Methyl 4-2-(Aminooxy)Propan-2-ylbenzoate: A Comprehensive Overview

Methyl 4-2-(Aminooxy)Propan-2-ylbenzoate, with the CAS number 2228205-14-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate group with an aminooxy substituent. The benzoate moiety contributes to its aromatic stability, while the aminooxy group introduces functional versatility, making it a valuable molecule for various applications.

The synthesis of methyl 4-2-(aminooxy)propan-2-ylbenzoate involves a series of well-established organic reactions. Typically, the process begins with the preparation of the benzoic acid derivative, followed by esterification to introduce the methyl group. The aminooxy substituent is introduced through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels.

One of the most promising applications of methyl 4-2-(aminooxy)propan-2-ylbenzoate lies in its use as a precursor for advanced materials. Researchers have explored its potential in the development of high-performance polymers and composites. The aminooxy group acts as a reactive site, facilitating cross-linking and polymerization reactions. This property has led to its incorporation into materials with enhanced mechanical strength and thermal stability, making it suitable for aerospace and automotive industries.

Another area of active research is the application of this compound in drug delivery systems. The benzoate framework provides a stable platform for attaching bioactive molecules, while the aminooxy group enables controlled release mechanisms. Recent studies have demonstrated its effectiveness in encapsulating hydrophobic drugs, improving their solubility and bioavailability. This has positioned methyl 4-2-(aminooxy)propan-2-ylbenzoate as a potential candidate for targeted drug delivery systems.

In addition to its material and pharmaceutical applications, methyl 4-2-(aminooxy)propan-2-ylbenzoate has shown promise in agricultural chemistry. Its ability to act as a plant growth regulator has been explored in recent studies. The compound's interaction with plant hormones suggests its potential use in enhancing crop yields and stress resistance. Field trials have indicated improved growth rates in various crop species, highlighting its potential impact on sustainable agriculture.

From an environmental perspective, researchers have investigated the biodegradability and eco-friendliness of methyl 4-2-(aminooxy)propan-2-ylbenzoate. Studies suggest that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint. This attribute aligns with global efforts to develop greener chemical processes and sustainable materials.

Looking ahead, the future of methyl 4-2-(aminooxy)propan-2-ylbenzoate appears bright, with ongoing research exploring its potential in emerging technologies such as nanotechnology and green chemistry. Its unique combination of structural features positions it as a versatile building block for innovative solutions across multiple industries.

2228205-14-7 (methyl 4-2-(aminooxy)propan-2-ylbenzoate) 関連製品

- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)

- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)

- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 80480-42-8(methyl 4,6-dioxoheptanoate)

- 607742-55-2(Sb 742457(gsk 742457))

- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)

- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)

- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)